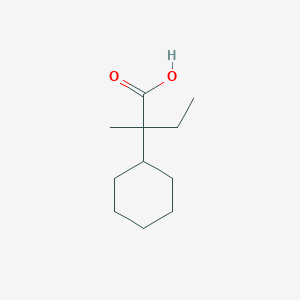![molecular formula C14H14N4S2 B14016660 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione CAS No. 6297-52-5](/img/structure/B14016660.png)
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 4-methylphenylsulfanyl group and an ethyl chain
準備方法
The synthesis of 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and ethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 4-methylthiophenol with ethyl bromide in the presence of a base like sodium hydroxide to form 2-(4-methylphenylsulfanyl)ethyl bromide.
Cyclization: The intermediate is then reacted with a purine derivative, such as 6-mercaptopurine, under basic conditions to form the desired compound, this compound.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
化学反応の分析
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.
類似化合物との比較
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione can be compared with other similar compounds, such as:
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Thioguanine: Another purine analog with applications in cancer therapy.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to these similar compounds.
特性
CAS番号 |
6297-52-5 |
|---|---|
分子式 |
C14H14N4S2 |
分子量 |
302.4 g/mol |
IUPAC名 |
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione |
InChI |
InChI=1S/C14H14N4S2/c1-10-2-4-11(5-3-10)20-7-6-18-9-17-13-12(14(18)19)15-8-16-13/h2-5,8-9H,6-7H2,1H3,(H,15,16) |
InChIキー |
NJIOCLZFDMNADQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCCN2C=NC3=C(C2=S)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


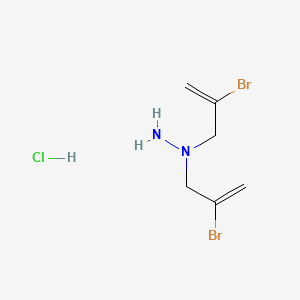
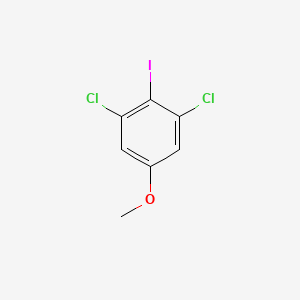

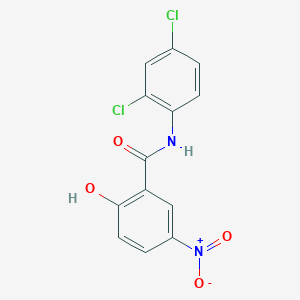
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
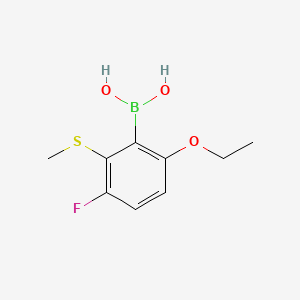

![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
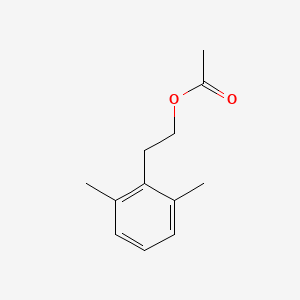
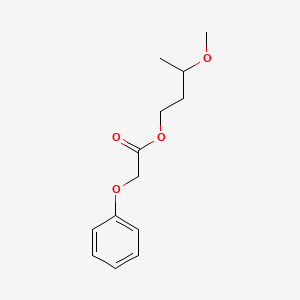
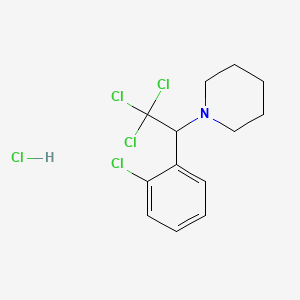
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
